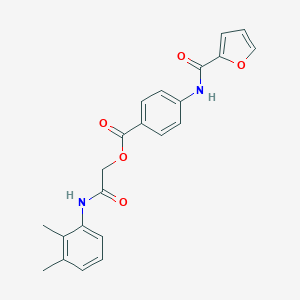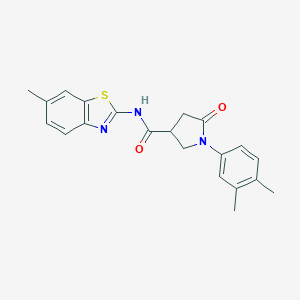
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MK-801 or dizocilpine and has been used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in various physiological and pathological processes in the central nervous system.
作用機序
MK-801 acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the channel from opening and inhibits the influx of calcium ions into the neuron, which is necessary for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
MK-801 has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the induction of long-term depression (LTD) in the hippocampus, which is a brain region involved in learning and memory. MK-801 has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
実験室実験の利点と制限
The advantages of using MK-801 in lab experiments include its specificity for the NMDA receptor, its ability to block the receptor irreversibly, and its potency in low concentrations. However, the limitations of using MK-801 include its potential toxicity and side effects, which may vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on MK-801 and its potential applications in scientific research. One direction is to study the effects of MK-801 on different brain regions and neurotransmitter systems, as well as its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Another direction is to develop new compounds that target the NMDA receptor with greater specificity and fewer side effects, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
合成法
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps, including the reaction of 3-chlorophenylacetonitrile with methyl 4-methoxyphenylacetate to form an intermediate compound, which is then treated with sodium hydride and ethyl 2-bromoacetate to form the final product.
科学的研究の応用
MK-801 has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to block the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. MK-801 has also been used to study the mechanisms of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as psychiatric disorders, such as schizophrenia and depression.
特性
分子式 |
C20H18ClNO5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-5-13(6-8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-4-2-3-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3 |
InChIキー |
LDWWXXUDDMTKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)


